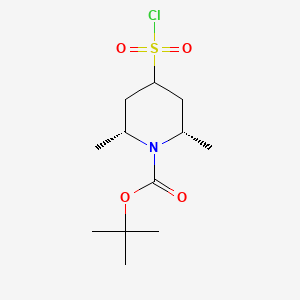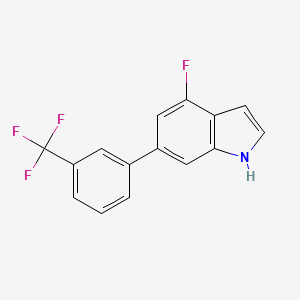![molecular formula C11H19IO2 B13079623 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is an organic compound with the molecular formula C13H23IO2 It is characterized by the presence of an oxetane ring, a cycloheptyl group, and an iodomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane typically involves the reaction of cycloheptanol with iodomethane in the presence of a base to form 1-(iodomethyl)cycloheptane. This intermediate is then reacted with oxetane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cycloheptyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are utilized.
Major Products
The major products formed from these reactions include various substituted oxetanes, cycloheptyl derivatives, and other functionalized organic compounds.
Scientific Research Applications
3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane
- 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
- 3-{[1-(Iodomethyl)cyclooctyl]oxy}oxetane
Uniqueness
3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its analogs with smaller or larger ring sizes
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-[1-(iodomethyl)cycloheptyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-9-11(14-10-7-13-8-10)5-3-1-2-4-6-11/h10H,1-9H2 |
InChI Key |
RTWWKCDKOUYUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CI)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)




![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
